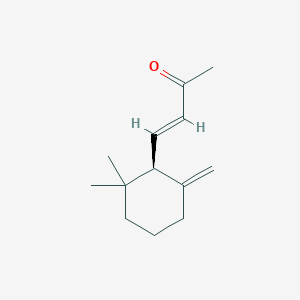

(-)-gamma-Ionone

Descripción

Contextualization within Apocarotenoid Chemistry and Terpenoid Biosynthesis

Ionones, including gamma-ionone, are derived from the oxidative degradation of carotenoids. wikipedia.orgresearchgate.net Carotenoids are ubiquitous lipophilic pigments belonging to the class of tetraterpenes, formally derived from acyclic lycopene. google.com The biosynthesis of carotenoids begins with isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are produced via the mevalonate (MVA) pathway or the non-mevalonate (MEP) pathway in plants. google.com These isoprene units are condensed to form larger precursors, eventually leading to lycopene. google.com Lycopene then undergoes cyclization reactions catalyzed by lycopene cyclases to form various mono- or bi-cyclic carotenoids, such as alpha-, beta-, gamma-, delta-, and epsilon-carotene. google.com

The cleavage of these carotenoid precursors is primarily catalyzed by carotenoid cleavage dioxygenases (CCDs). nih.govfrontiersin.org Specifically, CCD1 enzymes are known to catalyze the oxidative cleavage of various carotenoids at the 9, 10 (and 9', 10') double bond positions, producing crucial aroma constituents like ionones, geranylacetone, and damascenone. nih.govfrontiersin.org This enzymatic degradation places ionones firmly within the category of apocarotenoids, which are compounds formed by the enzymatic or chemical cleavage of carotenoids. researchgate.net

While beta-ionone is a widely distributed aroma compound derived from beta-carotene, gamma-ionone is considered a rarer natural isomer. researchgate.netresearchgate.net Its formation is linked to the cleavage of specific carotenoid precursors. Research indicates that genetic engineering approaches, such as expressing plant-derived CCD1 genes in microorganisms, can facilitate the degradation of intracellular carotenoids and generate apocarotenoid aromatic compounds, including dihydro-gamma-ionone. nih.govfrontiersin.org

Significance of Chirality in (-)-gamma-Ionone Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical aspect in the study of ionones, particularly alpha- and gamma-ionone, which possess a chiral center. researchgate.netgoogle.com this compound is one of the enantiomers of gamma-ionone. The presence of chirality in these molecules leads to the existence of stereoisomers, specifically enantiomers, which can exhibit different biological activities and olfactory properties. google.comresearchgate.net

Studies have shown that the olfactory perception of chiral compounds can be enantioselective, meaning that the different enantiomers of a substance may be detected at different concentrations and perceived with distinct odor qualities. researchgate.netoup.comscispace.com For instance, research on gamma-ionone isomers has demonstrated a significant difference between the two enantiomers in terms of both fragrance response and detection threshold. researchgate.netresearchgate.net This highlights the importance of studying individual enantiomers, such as this compound, to fully understand their specific roles and characteristics.

The synthesis of enantiomerically pure forms of chiral apocarotenoids like gamma-ionone is often challenging due to the difficulty in obtaining high isomeric purity through traditional chemical synthesis, which may have limited regioselectivity. researchgate.netresearchgate.net However, advancements in stereoselective synthesis, including lipase-mediated resolution approaches, have enabled the preparation of enantioenriched ionone derivatives. researchgate.netmdpi.commdpi.comdntb.gov.ua These methods are crucial for obtaining pure enantiomers for detailed research into their specific biological and sensory properties.

Historical and Current Perspectives on Isomeric Ionones

The ionones (alpha, beta, and gamma isomers) have been recognized for their significant contribution to fragrance, particularly their violet-like scent. wikipedia.orgconicet.gov.archimia.ch Historically, the ionones were discovered in the late 19th century during the search for the odorous principle of violets. chimia.ch Early chemical synthesis methods, such as the Tiemann synthesis from citral and acetone, were developed to produce ionones. researchgate.netconicet.gov.ar This process involves the aldol condensation of citral with acetone to form pseudoionone, followed by acid-catalyzed cyclization to yield a mixture of ionone isomers. researchgate.netconicet.gov.ar

The distribution of ionone isomers obtained from this cyclization is dependent on the catalyst and reaction conditions. researchgate.netconicet.gov.ar For example, concentrated sulfuric acid primarily yields beta-ionone, while phosphoric acid favors alpha-ionone, and Lewis acids like BF3 are required to obtain gamma-ionone, albeit with limited regioselectivity. researchgate.netconicet.gov.ar

Current research continues to explore both chemical and biotechnological approaches for the synthesis of ionones and other apocarotenoids. While chemical synthesis still dominates industrial production, enzymatic biocatalysis and metabolically engineered microorganisms are emerging as attractive alternatives for producing these compounds, potentially in a more sustainable and enantioselective manner. researchgate.netmdpi.com

Furthermore, contemporary research focuses on the detailed characterization of individual ionone isomers and their enantiomers, investigating their precise olfactory properties, biological activities, and metabolic fates. The development of methods for obtaining enantiomerically pure compounds has been instrumental in advancing this understanding. researchgate.net The study of ionone isomers also extends to their role as precursors for other valuable compounds, such as ambergris odorants. researchgate.net

The instability of gamma-ionone, particularly its tendency to isomerize to alpha-ionone due to the exocyclic double bond, is also a subject of investigation in chemical synthesis studies. conicet.gov.ar

Here is a table summarizing some physical properties of gamma-Ionone:

| Property | Value | Source |

| Appearance | Colorless to pale yellow clear liquid | thegoodscentscompany.com |

| Specific Gravity | 0.92900 to 0.93100 @ 25.00 °C | thegoodscentscompany.com |

| Specific Gravity | 0.93200 to 0.93500 @ 20.00 °C | thegoodscentscompany.com |

| Refractive Index | 1.49700 to 1.50100 @ 20.00 °C | thegoodscentscompany.com |

| Refractive Index | 1.49600 to 1.50200 @ 25.00 °C | thegoodscentscompany.com |

| Boiling Point | 267.00 to 268.00 °C @ 760.00 mm Hg | thegoodscentscompany.com |

| Boiling Point | 125.00 °C @ 10.00 mm Hg | thegoodscentscompany.com |

| Vapor Pressure | 0.008000 mmHg @ 25.00 °C (est) | thegoodscentscompany.com |

| Flash Point | 234.00 °F TCC (112.22 °C) | thegoodscentscompany.com |

| logP (o/w) | 3.505 (est) | thegoodscentscompany.com |

| Water Solubility | 8.831 mg/L @ 25 °C (est) | thegoodscentscompany.com |

| Odor Description | Woody floral (at 100.00 %) | thegoodscentscompany.com |

Propiedades

Fórmula molecular |

C13H20O |

|---|---|

Peso molecular |

192.3 g/mol |

Nombre IUPAC |

(E)-4-[(1R)-2,2-dimethyl-6-methylidenecyclohexyl]but-3-en-2-one |

InChI |

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8,12H,1,5-6,9H2,2-4H3/b8-7+/t12-/m0/s1 |

Clave InChI |

SFEOKXHPFMOVRM-GUOLPTJISA-N |

SMILES |

CC(=O)C=CC1C(=C)CCCC1(C)C |

SMILES isomérico |

CC(=O)/C=C/[C@H]1C(=C)CCCC1(C)C |

SMILES canónico |

CC(=O)C=CC1C(=C)CCCC1(C)C |

Origen del producto |

United States |

Advanced Synthetic Methodologies for - -gamma-ionone and Its Enantiomers

Chemo-enzymatic Approaches for Enantioselective Synthesis

Chemo-enzymatic methods leverage the high selectivity of enzymes, often lipases or cyclases, in combination with chemical transformations to achieve enantioselective synthesis.

Lipase-Mediated Kinetic Resolution Protocols

Lipase-mediated kinetic resolution is a widely used enzymatic process for obtaining enantioenriched compounds. This technique exploits the differential reaction rates of enantiomers catalyzed by a lipase, allowing for the selective conversion of one enantiomer while leaving the other unreacted or reacting at a significantly slower pace. mdpi.com

In the context of gamma-ionone synthesis, lipase-mediated kinetic resolution has been applied to racemic alcohol derivatives, such as gamma-ionol or 4-hydroxy-gamma-ionone derivatives. researchgate.netmdpi.comresearchgate.net For instance, the enantioselective lipase-mediated kinetic acetylation of racemic gamma-ionol can yield the acetate of one enantiomer and the unreacted alcohol of the other, which serve as precursors for the desired (-)- and (+)-gamma-ionone enantiomers. researchgate.netresearchgate.net Similarly, the resolution of 4-hydroxy-gamma-ionone derivatives using lipases, such as lipase PS from Pseudomonas cepacia, has been successfully employed to obtain enantioenriched hydroxyl- and acetylated products. researchgate.netmdpi.commdpi.comresearchgate.netnih.gov

Research findings indicate that lipase PS can catalyze the acetylation of specific ionol isomers with high enantioselectivity. nih.gov The efficiency of the resolution process can be influenced by factors such as the choice of lipase, acyl donor, and reaction conditions. Data from studies show that interrupting the reaction at approximately 50% conversion can yield both the unreacted alcohol and the acetylated product with high enantiomeric excess (ee). mdpi.com

An example of data from a lipase-mediated resolution study is presented below:

| Substrate (Racemic) | Enzyme | Acyl Donor | Conversion (%) | Product (Alcohol) | ee (%) | Product (Acetate) | ee (%) |

| rac-4-hydroxy-γ-ionone | Lipase PS | Vinyl acetate | ~50 | (+)-4-hydroxy-γ-ionone | 92 | (-)-4-acetyl-γ-ionone | 99 |

This table illustrates the potential for achieving high enantiomeric enrichment of both the alcohol and acetate products through controlled lipase-mediated kinetic resolution. mdpi.com

Diastereoselective and Enantioselective Acetylation Strategies

Beyond simple kinetic resolution of racemic mixtures, strategies involving diastereoselective and enantioselective acetylation of intermediates have been developed. This approach is particularly relevant when dealing with substrates that possess multiple stereocenters or can exist as diastereomers.

For example, the enantioselective and diastereoselective lipase kinetic acetylation of racemic 4-hydroxy-gamma-ionone derivatives has been shown to afford specific acetylated and hydroxylated products with high diastereomeric excess (de) and enantiomeric excess (ee). researchgate.netresearchgate.netmdpi.com This selectivity allows for the differentiation and enrichment of specific stereoisomers within a mixture. Studies have demonstrated that certain lipases exhibit complete diastereoselectivity and high enantioselectivity in the acetylation of particular 4-hydroxy-gamma-ionone isomers. mdpi.comnih.gov

These strategies often involve the preparation of racemic or diastereomeric mixtures of hydroxy-ionone derivatives, followed by enzymatic acetylation to selectively act on one stereoisomer. The resulting enantioenriched products can then be carried forward in the synthesis. researchgate.netresearchgate.netmdpi.com

Enzymatic Cyclization by Engineered Squalene-Hopene Cyclases

Enzymatic cyclization offers a highly stereocontrolled route to cyclic terpenoids. Squalene-hopene cyclases (SHCs), a class of type II terpene cyclases, are known for their ability to catalyze the cyclization of polyene substrates with remarkable stereospecificity. zhaw.chnih.govpsu.edu While SHCs naturally cyclize substrates like squalene into polycyclic structures, engineered variants have shown potential for the asymmetric synthesis of monocyclic terpenoids, including gamma-ionone derivatives. zhaw.chnih.gov

Research has explored the use of engineered SHCs for the asymmetric synthesis of gamma-dihydroionone, a related compound to gamma-ionone. d-nb.infozhaw.chnih.gov These studies have demonstrated that optimized SHC variants can catalyze the cyclization of linear precursors, such as geranylacetone, to yield monocyclic products like gamma-dihydroionone with high enantiomeric excess. d-nb.infozhaw.chnih.gov Notably, the stereoselectivity of the enzymatic cyclization can be influenced by the geometry of the starting material (E/Z isomers of the linear precursor). zhaw.chnih.gov

Engineered SHCs represent a promising avenue for the direct asymmetric cyclization approach to synthesize cyclic frameworks found in ionones and related compounds. zhaw.chnih.gov

Stereospecific Chemical Synthesis Routes

In addition to chemo-enzymatic methods, purely chemical synthesis routes have been developed to achieve stereospecific synthesis of (-)-gamma-Ionone and its enantiomers. These routes often involve a series of controlled chemical transformations to establish the desired stereochemistry.

Palladium-Mediated Elimination Reactions

Palladium-catalyzed reactions, particularly palladium-mediated elimination reactions, have proven effective in the stereospecific synthesis of ionone derivatives. These reactions can be used to selectively introduce double bonds with defined geometry or to cleave functional groups while preserving or establishing specific stereocenters. researchgate.netmdpi.comresearchgate.netmdpi.com

Studies have reported the use of palladium catalysts, such as (Ph₃P)₂PdCl₂, in combination with reagents like triethylammonium formate, to achieve the reductive elimination of allylic acetates, leading to enantioenriched gamma-ionone derivatives. mdpi.comnih.gov

Dehydration of Key Intermediates in Enantioselective Synthesis

Dehydration reactions are fundamental transformations in organic synthesis, involving the removal of a water molecule to form a double bond. In the context of enantioselective synthesis of gamma-ionone, controlled dehydration of specific chiral intermediates can be employed to introduce the necessary unsaturation while maintaining stereochemical integrity.

While direct dehydration of simple alcohols might lead to mixtures of isomers or racemization, the dehydration of key intermediates within a carefully designed synthetic sequence can be stereospecific. For example, if a chiral alcohol is a precursor to the cyclohexene ring or the side chain of gamma-ionone, its dehydration under controlled conditions could potentially lead to the desired enantiomer of gamma-ionone or a precursor thereof.

Diels-Alder Reactions and Julia-Lythgoe Olefination for Analogues

While the classical synthesis of ionones typically involves acid-catalyzed cyclization of pseudoionone, Diels-Alder reactions and Julia-Lythgoe olefination have been employed in the synthesis of ionone analogues, particularly bicyclic structures with similar olfactory properties. In the enantioselective synthesis of certain bicyclic alpha- and gamma-ionone derivatives, a Diels-Alder reaction has been utilized to construct the core octalinic ring system. Subsequently, a Julia-Lythgoe olefination step is employed to introduce the alpha,beta-enone side chain characteristic of ionones fishersci.fifishersci.bejkchemical.com. This strategy allows for the controlled formation of complex ring systems and the precise installation of the necessary functional group with defined stereochemistry, albeit in molecules that are structural analogues rather than gamma-ionone itself.

Regioselective Transformations and Isomerization Pathways

The ionone structure is prone to isomerization, particularly under acidic or photochemical conditions, which significantly impacts the yield and purity of specific isomers like gamma-ionone. Understanding and controlling these transformations are crucial for targeted synthesis.

Photochemical Isomerization from Alpha-Ionone Derivatives

Photochemical isomerization offers a route to access gamma-ionone from other ionone isomers, particularly alpha-ionone. Irradiation of alpha-ionone can induce a rearrangement of the cyclohexene double bond, leading to the formation of the exocyclic double bond characteristic of gamma-ionone thegoodscentscompany.com. This method can be a valuable tool for converting more readily available isomers into the less common gamma-isomer. Photolysis of related compounds like beta-ionone or alpha-pyran derivatives has also been shown to yield retro-gamma-ionone isomers through different photochemical pathways sigmaaldrich.comnih.gov.

Acid-Catalyzed Cyclization and Isomerization Dynamics

The most common industrial route to ionones involves the acid-catalyzed cyclization of pseudoionone, typically produced from the aldol condensation of citral and acetone thegoodscentscompany.comthegoodscentscompany.comthegoodscentscompany.com. This cyclization is often carried out using various acidic catalysts, including sulfuric acid and phosphoric acid thegoodscentscompany.comthegoodscentscompany.comthegoodscentscompany.comthegoodscentscompany.comnih.gov. The nature and concentration of the acid, as well as reaction temperature and time, significantly influence the ratio of the resulting alpha, beta, and gamma isomers thegoodscentscompany.comthegoodscentscompany.comthegoodscentscompany.comthegoodscentscompany.comnih.gov.

The cyclization proceeds via protonation of pseudoionone, followed by intramolecular attack and formation of a carbocation intermediate thegoodscentscompany.comthegoodscentscompany.com. This intermediate can then lose a proton to form the different ionone isomers. Alpha-ionone is often the kinetically favored product, while beta-ionone, with its extended conjugation, is generally the thermodynamically more stable isomer and can be formed by isomerization of alpha-ionone under acidic conditions, especially at higher temperatures thegoodscentscompany.comthegoodscentscompany.comthegoodscentscompany.comfragranceu.com. Gamma-ionone can also be formed in this process, but it is known to be less stable under acidic conditions and can isomerize to alpha-ionone fragranceu.com.

Research findings highlight the dynamic nature of this isomerization process. For instance, studies on the cyclization of pseudoionone over solid acid catalysts have shown that gamma-ionone can isomerize to alpha-ionone over time fragranceu.com.

Control of Isomeric Purity in Multi-step Syntheses

Achieving high isomeric purity of gamma-ionone, particularly in multi-step syntheses, is challenging due to its susceptibility to isomerization. Traditional acid-catalyzed cyclization of pseudoionone typically yields a mixture of isomers, requiring often demanding separation techniques to obtain pure gamma-ionone wikipedia.orgthegoodscentscompany.com.

Strategies to control isomeric purity include careful selection of the cyclization catalyst and optimization of reaction conditions to favor the formation of the desired isomer and minimize subsequent isomerization thegoodscentscompany.comthegoodscentscompany.comthegoodscentscompany.comthegoodscentscompany.comnih.govuni.lu. Using milder acidic conditions or alternative catalytic systems can help to reduce unwanted isomerization.

Biosynthetic Pathways and Enzymatic Mechanisms of Gamma-ionone Formation

Carotenoid Cleavage and Apocarotenoid Biogenesis

Apocarotenoids are derived from the enzymatic or non-enzymatic cleavage of carotenoids. kent.ac.ukresearchgate.net This cleavage process is a crucial step in generating a diverse array of compounds with various biological functions, including roles as signaling molecules, hormones, and aroma compounds like the ionones. kent.ac.ukrsc.org

Role of Carotenoid Cleavage Dioxygenases (CCDs) in Ionone Production

Carotenoid Cleavage Dioxygenases (CCDs) are a family of non-heme iron oxygenases that catalyze the oxidative cleavage of carotenoids. kent.ac.ukoup.com This enzymatic activity is central to the production of apocarotenoids, including ionones. Different CCDs exhibit specificity for particular carotenoid substrates and cleavage positions. oup.comgoogle.com For instance, CCD1 enzymes are known to cleave various carotenoids at the 9,10 (and 9',10') positions to produce C13 products such as beta-ionone. nih.govresearchgate.netnih.gov CCD4 enzymes have also been shown to cleave beta-carotene at the 9,10 (9',10') positions, generating beta-ionone. oup.com While much research has focused on alpha- and beta-ionone production via CCDs, the specific enzymatic pathways leading directly to (-)-gamma-ionone from carotenoids are less extensively documented compared to the other isomers. However, the general mechanism involves CCD-mediated oxidative cleavage.

Research findings highlight the importance of specific CCD enzymes in determining the type and amount of ionones produced. For example, studies on Osmanthus fragrans identified OfCCD1 as an enzyme capable of cleaving carotenes to produce alpha- and beta-ionone in in vitro assays. wikipedia.org Similarly, a novel CCD1 from Morus notabilis (MnCCD1) was shown to cleave beta-carotene at the 9,10 (9',10') positions to produce beta-ionone. nih.gov

Table 1: Examples of CCD Enzymes and Their Ionone Products from Beta-Carotene Cleavage

| Enzyme | Source Organism | Cleavage Position | Primary Ionone Product | Reference |

| CCD1 | Osmanthus fragrans | 9,10 (9',10') | Alpha-ionone, Beta-ionone | wikipedia.org |

| CCD1 | Morus notabilis | 9,10 (9',10') | Beta-ionone | nih.gov |

| CCD4 | Chrysanthemum × morifolium | 9,10 (9',10') | Beta-ionone | oup.com |

| CCD7 | Arabidopsis thaliana | 9',10' | Beta-ionone | kent.ac.ukoup.com |

Note: While these examples focus on alpha- and beta-ionone, they illustrate the general role of CCDs in carotenoid cleavage for ionone production. Direct enzymatic pathways specifically yielding gamma-ionone require further detailed investigation.

Asymmetric Cleavage of Carotenoid Precursors (e.g., β-carotene)

Carotenoid cleavage can occur symmetrically or asymmetrically. Symmetrical cleavage of beta-carotene at the 15,15' double bond by enzymes like BCO1 yields two molecules of retinal. mdpi.commdpi.com Asymmetric cleavage, typically catalyzed by enzymes like BCO2 (also known as BCDO2 or CMOII), occurs at positions such as the 9,10 or 9',10' double bonds, resulting in a C13 ionone product and a C27 apocarotenal. mdpi.commdpi.com For instance, BCO2-mediated cleavage of beta-carotene at the 9',10' double bond produces beta-ionone and beta-apo-10'-carotenal. mdpi.commdpi.com

While asymmetric cleavage of beta-carotene is a known route to beta-ionone, the specific asymmetric cleavage events leading directly to the formation of this compound from carotenoid precursors like beta-carotene are less commonly described in the literature compared to the pathways for alpha and beta isomers. However, the principle of asymmetric cleavage by dioxygenases is the established mechanism for generating C13 apocarotenoids from C40 carotenoids.

Precursor Metabolisms and Isoprenoid Pathways

The biosynthesis of carotenoids, the precursors to ionones, relies on the fundamental isoprenoid biosynthesis pathways: the Mevalonic Acid (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. These pathways produce the essential C5 building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). google.comrsc.orgfrontiersin.orgmdpi.com

Mevalonic Acid (MVA) Pathway Contributions

The MVA pathway operates in the cytoplasm of plants, fungi, and animals. google.comrsc.orgmdpi.com It begins with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, followed by the formation of hydroxymethylglutaryl-CoA (HMG-CoA). google.comrsc.org HMG-CoA is then reduced to mevalonic acid, which is subsequently converted to IPP through a series of phosphorylation and decarboxylation steps. google.comrsc.org IPP can be isomerized to DMAPP by isopentenyl diphosphate isomerase (IPI). google.com In plants and fungi, the MVA pathway contributes to the synthesis of sesquiterpenes and triterpenes, and in some cases, precursors that can feed into carotenoid biosynthesis. google.comrsc.org

Research using labeled precursors has demonstrated the contribution of the MVA pathway to ionone biosynthesis in certain organisms. For example, feeding experiments with labeled mevalonic acid lactone showed incorporation into alpha- and beta-ionone in raspberry fruits, indicating the MVA pathway's role in providing precursors for carotenoid synthesis which are then cleaved to form these ionones. acs.orgresearchgate.net

Table 2: Key Enzymes in the Mevalonic Acid (MVA) Pathway

| Enzyme | Abbreviation | Reaction Catalyzed | Reference |

| Acetyl-CoA acetyltransferase | AtoB | Condensation of 2x Acetyl-CoA to Acetoacetyl-CoA | google.com |

| Hydroxymethylglutaryl-CoA synthase | HMGS | Formation of HMG-CoA from Acetoacetyl-CoA and Acetyl-CoA | google.comresearchgate.net |

| Hydroxymethylglutaryl-CoA reductase | HMGR | Reduction of HMG-CoA to Mevalonic Acid | google.comresearchgate.net |

| Mevalonate kinase | MevK / MK | Phosphorylation of Mevalonic Acid | google.comresearchgate.net |

| Phosphomevalonate kinase | PMK | Phosphorylation of Mevalonate-5-phosphate | google.comresearchgate.net |

| Mevalonate pyrophosphate decarboxylase | PMD / MPD | Decarboxylation of Mevalonate-5-diphosphate to IPP | google.comresearchgate.net |

| Isopentenyl diphosphate isomerase | IPI | Isomerization of IPP to DMAPP | google.comresearchgate.net |

Methylerythritol Phosphate (MEP) Pathway Integration

The MEP pathway, also known as the non-mevalonate pathway, operates in the plastids of plants and in many bacteria. rsc.orgfrontiersin.orgmdpi.com This pathway synthesizes IPP and DMAPP from pyruvate and glyceraldehyde 3-phosphate. rsc.orgfrontiersin.orgmdpi.com The MEP pathway is the primary source of precursors for the biosynthesis of carotenoids, as well as other plastid-localized isoprenoids like monoterpenes and diterpenes. rsc.orgfrontiersin.orgresearchgate.net

Studies using labeled precursors have confirmed the MEP pathway's contribution to ionone biosynthesis. Feeding labeled 1-deoxy-D-xylulose, an intermediate in the MEP pathway, resulted in the detection of labeled alpha- and beta-ionone in raspberry fruits, indicating that the MEP pathway provides the precursors for the carotenoids that are subsequently cleaved into ionones. acs.orgresearchgate.net

The convergence of the MVA and MEP pathways in providing precursors for the extensive network of isoprenoid compounds, including carotenoids and their cleavage products like ionones, highlights the intricate regulation of these metabolic routes.

Fungi-Mediated Biotransformation of Ionone Isomers

Fungi are known for their diverse metabolic capabilities, including the biotransformation of various organic compounds. Several fungal species have been investigated for their ability to modify ionone isomers through enzymatic reactions, leading to the formation of hydroxylated, ketonized, or epoxidized derivatives. acs.orgnih.govresearchgate.netresearchgate.net

Research has explored the biotransformation of alpha-, beta-, and gamma-ionone by different fungal strains. These biotransformation processes can yield products with altered olfactory properties or increased biological activity. acs.orgnih.gov For example, studies have shown that fungi like Aspergillus niger and Mortierella isabellina can perform oxidation reactions on ionone isomers. nih.govresearchgate.net

Detailed research findings on fungi-mediated biotransformation of gamma-ionone are available. A study investigating the biotransformation of alpha-, beta-, and gamma-ionone by eleven fungal species reported significant differences in the reactivity of the three isomers. nih.gov Aspergillus niger was found to efficiently oxidize positions 2 and 3 of gamma-ionone, producing compounds such as 3-hydroxy-gamma-ionone and 2-oxo-gamma-ionone. nih.gov Other fungi, like Penicillium corylophilum and Yarrowia lipolytica, showed a higher propensity for reduction reactions of gamma-ionone, leading to derivatives like dihydro-gamma-ionone and gamma-ionol. nih.gov

Table 3: Examples of Fungi-Mediated Biotransformation Products of Gamma-Ionone

| Fungal Species | Substrate | Major Biotransformation Products | Reaction Type(s) | Reference |

| Aspergillus niger | gamma-Ionone | 3-hydroxy-gamma-ionone, 2-oxo-gamma-ionone | Oxidation | nih.gov |

| Penicillium corylophilum | gamma-Ionone | Dihydro-gamma-ionone, gamma-ionol | Reduction | nih.gov |

| Yarrowia lipolytica | gamma-Ionone | Dihydro-gamma-ionone, gamma-ionol | Reduction | nih.gov |

| Mortierella isabellina | gamma-Ionone | (Specific products may vary depending on conditions and strain) | Oxidation, Reduction | nih.govresearchgate.net |

These studies demonstrate the potential of fungal biotransformation as a method to produce novel gamma-ionone derivatives or to modify the isomeric composition of ionone mixtures. The specific enzymes involved in these fungal biotransformations are subjects of ongoing research.

Identification of Fungal Strains and Reactivity Profiles

Fungi are known to perform biotransformation reactions on various apocarotenoids, including ionone isomers. nih.govnih.gov Studies have investigated the ability of different fungal species to metabolize alpha-, beta-, and gamma-ionone, revealing variations in their reactivity profiles and the resulting products. nih.govnih.gov

Research involving eleven selected fungal species demonstrated that most biotransformation reactions of ionone isomers yielded oxidized products, such as hydroxy-, keto-, or epoxy-derivatives. nih.govnih.gov The specific products formed depend on both the starting ionone isomer and the fungal species used. nih.govnih.gov For instance, while the oxidation of the allylic position was observed for beta-ionone, this pathway appeared to be of minor relevance for gamma-ionone in the studied fungal strains. nih.gov

Some fungal strains, including species from the genera Aspergillus and Mortierella, have been previously utilized for the biotransformation of ionone isomers. nih.gov Unspecific peroxygenases (UPOs) from various fungi have also shown the ability to catalyze the oxyfunctionalization of alpha- and beta-ionones, producing a range of oxygenated derivatives. acs.orgcsic.esresearchgate.net While these studies primarily focused on alpha- and beta-ionone, they highlight the enzymatic potential of fungi in modifying the ionone structure. acs.orgcsic.esresearchgate.net

The reactivity of different ionone isomers can vary considerably depending on the position of the cyclohexene double bond. nih.gov This difference in reactivity influences the types and amounts of biotransformation products obtained with different fungal strains. nih.gov

Oxidized Derivatives from Biotransformation Processes

Fungal biotransformation of ionones frequently results in the formation of oxidized derivatives. nih.govnih.gov These can include hydroxylated, oxygenated, and epoxy products. nih.govnih.govacs.orgcsic.esresearchgate.net The specific oxidized derivatives formed depend on the fungal strain and the ionone isomer being transformed. nih.govnih.gov

For example, studies on the biotransformation of alpha- and beta-ionone by fungal peroxygenases have identified various hydroxylated and oxo- derivatives. acs.orgcsic.esresearchgate.net While direct information on oxidized derivatives specifically from the fungal biotransformation of gamma-ionone is less abundant in the provided search results, the general trend across ionone isomers suggests that oxidation is a primary reaction pathway mediated by fungal enzymes. nih.govnih.gov

Some studies have explored the biotransformation of related compounds, such as halolactones derived from beta-ionone, by filamentous fungi, leading to the formation of hydroxylactones through hydrolytic dehalogenation. ejpau.media.pl This indicates the diverse enzymatic capabilities of fungi in modifying ionone-related structures. ejpau.media.pl

The formation of oxidized derivatives can be influenced by factors such as the substrate specificity of the enzymes involved and the reaction conditions. ejpau.media.pl

Interactive Data Table: Examples of Fungal Biotransformation Products of Ionone Isomers

| Substrate | Fungal Strain(s) | Observed Products (Examples) | Reference |

| Alpha-Ionone | Streptomyces strains, Cunninghamella blakesleeana, Aspergillus niger, Fungal Peroxygenases | 3-hydroxy-alpha-ionone, 3-oxo-alpha-ionone, 4-epoxy-alpha-ionone | acs.orgcsic.esresearchgate.netnih.gov |

| Beta-Ionone | Streptomyces strains, Fungal Peroxygenases, Lepista irina, Various bacteria and fungi | 4-hydroxy-beta-ionone, 3-hydroxy-beta-ionone, 2-hydroxy-beta-ionone, 4-oxo-beta-ionone, 7,11-epoxymegastigma-5(6)-en-9-one, Beta-ionone (main metabolite from beta-carotene) | acs.orgcsic.esresearchgate.netnih.govscielo.br |

| Gamma-Ionone | Eleven selected fungal species | Oxidized products (general), Allyl methylene oxidation (minor) | nih.govnih.gov |

Plant-Specific Biosynthesis and Genetic Regulation

In plants, ionones are also produced through the enzymatic cleavage of carotenoids, primarily catalyzed by carotenoid cleavage dioxygenases (CCDs). google.comnih.gov This process is a crucial part of apocarotenoid biosynthesis, contributing to the aroma and color of flowers and fruits. nih.govnjfu.edu.cnfrontiersin.org The biosynthesis of carotenoids, the precursors to ionones, involves a multi-step pathway starting from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.comannualreviews.org These precursors are condensed to form geranylgeranyl diphosphate (GGPP), which then undergoes further reactions to produce various carotenoids like lycopene, alpha-carotene, and beta-carotene. google.comannualreviews.org

The formation of different ionone isomers is dependent on the specific carotenoid substrate and the CCD enzyme involved. google.com While beta-ionone is mainly derived from beta-carotene cleavage, the pathway leading specifically to gamma-ionone in plants is less characterized compared to its isomers. google.com Gamma-ionone is reported to be produced by only a few plant species. google.com

The production of ionones in plants is subject to genetic regulation, influencing the expression levels of the enzymes involved in the biosynthetic pathway. njfu.edu.cnnih.gov

Enzymes Involved in Ionone Synthesis in Floral and Fruit Species

Carotenoid cleavage dioxygenases (CCDs) are the key enzymes responsible for the formation of ionones in plants. google.comnih.gov Specifically, CCD1 enzymes are primarily involved in the biosynthesis of apocarotenoids, including ionones, in various plant species. nih.govfrontiersin.org CCD1 genes and enzymes have been identified and characterized in numerous floral and fruit species known for their ionone content, such as Osmanthus fragrans, carrot, tomato, melon, strawberry, and rose. nih.govnjfu.edu.cn

Different CCD enzymes exhibit varying substrate specificities and cleavage patterns, leading to the formation of different apocarotenoids. google.com For example, CCD1 enzymes can cleave the 9,10 (9',10') double bond of beta-carotene to produce beta-ionone. nih.govnjfu.edu.cn CCD4 enzymes have also been reported to cleave carotenoids, contributing to apocarotenoid formation. njfu.edu.cnfrontiersin.org

In Osmanthus fragrans, both CCD1 and CCD4 are crucial for the cleavage of carotene into alpha-ionone and beta-ionone. nih.govoup.com The expression levels of these enzymes correlate with the ionone content in different cultivars. njfu.edu.cnnih.govoup.com

Other enzymes involved in the broader carotenoid biosynthetic pathway, such as isopentenyl-diphosphate isomerase (IPI), geranylgeranyl-diphosphate synthase (GPPS), phytoene synthase (PSY), phytoene desaturase (PDS), zeta-carotene desaturase (ZDS), lycopene epsilon-cyclase (LCYE), and lycopene beta-cyclase (LCYB), indirectly influence ionone production by determining the availability of carotenoid precursors. google.comnjfu.edu.cnannualreviews.orgmdpi.com

Interactive Data Table: Key Enzymes in Plant Ionone Biosynthesis

| Enzyme Family | Role in Biosynthesis | Substrates (Examples) | Products (Examples) | Relevant Ionone Isomer(s) | Reference |

| Carotenoid Cleavage Dioxygenase (CCD) | Oxidative cleavage of carotenoids | Carotenoids (e.g., Beta-carotene) | Ionones, other apocarotenoids | Alpha, Beta, Gamma | google.comnih.gov |

| CCD1 | Primary enzyme for apocarotenoid biosynthesis | Beta-carotene, Alpha-carotene | Beta-ionone, Alpha-ionone | Alpha, Beta | nih.govnjfu.edu.cnfrontiersin.org |

| CCD4 | Involved in carotenoid cleavage | Carotenoids | Apocarotenoids | Beta-ionone, Alpha-ionone | njfu.edu.cnnih.govfrontiersin.org |

| Lycopene Cyclases (LCYE, LCYB) | Cyclization of lycopene to cyclic carotenoids | Lycopene | Alpha-carotene, Beta-carotene | Precursors | google.comannualreviews.orgmdpi.com |

| Phytoene Synthase (PSY) | Catalyzes the first committed step in carotenoid synthesis | GGPP | Phytoene | Precursor | annualreviews.org |

| Phytoene Desaturase (PDS), Zeta-Carotene Desaturase (ZDS) | Introduce double bonds into carotenoid backbone | Phytoene, Zeta-carotene | Lycopene, Beta-carotene | Precursors | google.comnjfu.edu.cn |

Transcriptome Analysis of Gene Expression in Relation to Ionone Production

Transcriptome analysis is a valuable tool for understanding the molecular mechanisms underlying ionone production in plants by examining the expression levels of genes involved in the biosynthetic pathways. njfu.edu.cnnih.govmdpi.comnih.govfrontiersin.org Studies utilizing RNA-Seq have investigated differential gene expression in various plant tissues and cultivars to identify candidate genes responsible for variations in ionone content. njfu.edu.cnnih.govmdpi.comnih.gov

In Osmanthus fragrans, transcriptome analysis has revealed differences in the expression of genes encoding key enzymes in terpenoid and ionone synthesis among different cultivars. njfu.edu.cnnih.govnih.gov Specifically, higher beta-ionone content in certain Osmanthus cultivars has been correlated with the overexpression of CCD1 and CCD4 genes. nih.govoup.com This suggests that the transcriptional regulation of these genes plays a significant role in controlling ionone production. nih.govoup.com

Transcriptome studies have also identified other genes potentially involved in ionone biosynthesis, including those encoding enzymes in the upstream carotenoid pathway like ispH, GPPS, and ZDS. njfu.edu.cnnih.gov Differential expression of these genes may contribute to the differences in ionone concentrations observed between plant varieties. njfu.edu.cn

Furthermore, transcriptome analysis can help identify transcription factors that regulate the expression of genes involved in ionone synthesis. nih.govresearchgate.net For instance, a transcription factor (ERF61) has been identified in Osmanthus fragrans whose expression pattern is consistent with that of CCD4, suggesting its potential role in regulating beta-ionone synthesis. nih.gov

Transcriptome analysis provides insights into the complex regulatory networks that govern the biosynthesis of volatile compounds like ionones in plants, highlighting the importance of gene expression levels of CCDs and upstream pathway enzymes. njfu.edu.cnnih.govoup.comresearchgate.net

Interactive Data Table: Transcriptome Analysis Findings in Osmanthus fragrans

| Cultivar(s) Compared | Key Finding Related to Ionone | Genes with Differential Expression (Examples) | Correlation with Ionone Content | Reference |

| 'jinqiugui', 'baijie', 'rixianggui' | Differences in beta-ionone concentration | ispH, GPPS, ZDS, CCD (specifically CCD1, CCD4) | Differential expression correlates with concentration differences | njfu.edu.cnnih.gov |

| 'Yingui', 'Dangui' | Higher beta-ionone in 'Yingui' | CCD1, CCD4 | Higher expression in 'Yingui' correlates with higher beta-ionone | nih.govresearchgate.net |

| 'Zaohuang', 'Chenghong Dangui' | Higher ionone in 'Zaohuang' | CCD1, CCD4 | Higher expression in 'Zaohuang' correlates with higher ionone | oup.com |

Molecular and Cellular Biology of Gamma-ionone Interactions

Olfactory Receptor (OR) Binding and Activation Mechanisms

Olfactory receptors, traditionally known for their role in the sense of smell, are G protein-coupled receptors (GPCRs) also found in various non-olfactory tissues. mdpi.comgenominfo.org (-)-gamma-Ionone has been identified as a ligand for specific ORs, most notably Olfactory Receptor Family 51 Subfamily E Member 2 (OR51E2), also referred to as the prostate-specific G-protein-coupled receptor (PSGR) due to its expression in prostate tissue. mdpi.comgenominfo.orgresearchgate.net

Ligand-Receptor Interaction Dynamics with Specific ORs (e.g., OR51E2)

This compound binds to and activates OR51E2, initiating a cascade of intracellular events. mdpi.comresearchgate.net Studies have shown that this interaction is specific, as activation of OR51E2 by this compound leads to downstream signaling in cells expressing this receptor, but not in cells lacking it. frontiersin.orgbohrium.comnih.gov While this compound is recognized as an agonist for OR51E2, the interaction dynamics and the precise binding site on the receptor are areas of ongoing research. nih.gov The activation of OR51E2 by this compound has been demonstrated in various cell types, including prostate cancer cells and melanocytes. mdpi.comgenominfo.orgresearchgate.netresearchgate.net

G-Protein Coupled Receptor (GPCR) Signaling Cascades

OR51E2, being a GPCR, signals through the activation of heterotrimeric G proteins, which are composed of alpha (Gα), beta (Gβ), and gamma (Gγ) subunits. genominfo.orgmsu.eduwikipedia.org Upon ligand binding, the GPCR undergoes a conformational change, leading to the dissociation of the Gα subunit from the Gβγ dimer. msu.eduwikipedia.org Both the dissociated Gα subunit and the Gβγ dimer can then interact with various downstream effector molecules, initiating diverse intracellular signaling cascades. msu.eduwikipedia.org In the context of OR51E2 activation by this compound, specific G protein subunits are involved in mediating the downstream effects. frontiersin.orgbohrium.comnih.govresearchgate.net

Involvement of Gβγ-PI3Kγ-ARF1 and Src Kinase Pathways

Research indicates that the Gβγ dimer plays a crucial role in OR51E2-mediated signaling activated by this compound, particularly through the activation of the phosphoinositide 3-kinase gamma (PI3Kγ). frontiersin.orgbohrium.comnih.govresearchgate.net This Gβγ-PI3Kγ pathway has been shown to occur spatially at the Golgi apparatus in prostate cancer cells. frontiersin.orgbohrium.comnih.govresearchgate.net Further downstream, PI3Kγ is involved in the activation of the small GTPase ADP-ribosylation factor 1 (ARF1). frontiersin.orgbohrium.comnih.govresearchgate.net This Gβγ-PI3Kγ-ARF1 pathway ultimately contributes to the activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2. frontiersin.orgbohrium.comnih.govresearchgate.net

The involvement of Src kinase in this compound signaling has also been reported. mdpi.com Src kinases are a family of non-receptor tyrosine kinases that play critical roles in various cellular processes, including proliferation, differentiation, and survival. nih.govmdpi.com Activation of OR51E2 by this compound has been shown to activate Src kinase, and this activation appears to be independent of G protein activation in some contexts, suggesting alternative or parallel signaling routes. mdpi.com Src kinase can mediate the regulation of other signaling molecules, such as phospholipase C-gamma1. sigmaaldrich.com

Modulation of Intracellular Calcium Concentrations

Activation of OR51E2 by this compound leads to an increase in intracellular calcium concentration. mdpi.comgenominfo.orgresearchgate.netresearchgate.net This increase in calcium can originate from both extracellular influx and release from intracellular stores. mdpi.com Studies suggest that extracellular calcium influx via transient receptor potential (TRP) channels, specifically TRPM channels, contributes significantly to this elevation in prostate cancer cells. mdpi.com The modulation of intracellular calcium is a key event in many cellular signaling pathways and can influence a wide range of cellular responses. nih.gov

Regulation of Cellular Processes and Signaling Pathways

Beyond the immediate receptor-mediated signaling, this compound influences various cellular processes by modulating key signaling pathways. mdpi.com

Impact on Cell Cycle Regulatory Proteins and Apoptosis Pathways

This compound has been shown to impact cell cycle regulation, leading to cell cycle arrest in certain cancer cell lines. mdpi.comhpa.gov.tw This is often associated with the modulation of cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs) and cyclin-dependent kinase inhibitors (CKIs) like p21 and p27. mdpi.comhpa.gov.twimrpress.comx-mol.com For instance, this compound treatment has been reported to down-regulate the expression of CDK4 and cyclin D1, contributing to G1 phase arrest in prostate cancer cells. imrpress.comx-mol.com

Furthermore, this compound can induce apoptosis (programmed cell death) in various cancer cells. mdpi.comhpa.gov.twresearchgate.netresearchgate.net This pro-apoptotic effect is mediated through the modulation of proteins involved in apoptosis pathways, including the BCL-2 family of proteins (e.g., increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2) and caspases (e.g., increasing cleaved caspase-3). mdpi.comresearchgate.netfrontiersin.org The induction of apoptosis by this compound may involve the activation of MAPK pathways, such as p38 and JNK, and can also be linked to the PI3K-AKT pathway. mdpi.comresearchgate.netfrontiersin.org Additionally, this compound has been shown to sensitize cells to TRAIL-induced apoptosis by influencing factors like transcription factor Sp1 and NF-κB activation. mdpi.com

Data Table: Summary of this compound's Cellular Effects and Associated Pathways

| Cellular Effect | Associated Receptor/Pathway(s) | Cell Types Studied | Key Findings | Citation(s) |

| Cell Proliferation | OR51E2, MAPK (p38, JNK, ERK1/2), Gβγ-PI3Kγ-ARF1, Cell Cycle Proteins | Prostate Cancer, Melanocytes, Mammary Cancer, Gastric Adenocarcinoma | Inhibition of proliferation, cell cycle arrest (G1, S), modulation of CDKs and cyclins. | mdpi.comgenominfo.orghpa.gov.twimrpress.comx-mol.com |

| Apoptosis | OR51E2, MAPK, PI3K-AKT, BCL-2 family proteins, Caspases, p53, NF-κB, Sp1 | Prostate Cancer, Breast Cancer, Leukemia, Gastric Adenocarcinoma, Hepatocellular Carcinoma | Induction of apoptosis, increased Bax, decreased Bcl-2, increased cleaved caspase-3, sensitization to TRAIL. | mdpi.comhpa.gov.twresearchgate.netresearchgate.netfrontiersin.org |

| Intracellular Calcium | OR51E2, TRP channels (TRPM), cAMP pathway, Src kinase | Prostate Cancer, Melanocytes, Retinal Pigment Epithelial Cells | Increase in intracellular calcium concentration (extracellular influx and intracellular release). | mdpi.comgenominfo.orgresearchgate.netresearchgate.net |

| Cell Migration/Invasion | OR51E2, PI3Kγ | Prostate Cancer, Melanoma | Varied effects depending on cell type (inhibition or promotion). | mdpi.comresearchgate.net |

| Melanogenesis | OR51E2, cAMP, PKA, MAPK (p44/42, p38) | Melanocytes | Induction of melanogenesis. | mdpi.com |

Modulation of Pro-Apoptotic and Anti-Apoptotic Protein Expression

Research, predominantly on β-ionone, indicates its ability to modulate the expression of proteins involved in regulating apoptosis, or programmed cell death. Studies have shown that β-ionone can induce apoptosis in various cancer cell lines, including breast cancer, leukemia, and human gastric adenocarcinoma cells. This pro-apoptotic effect is reported to be mediated, in part, by reducing the expression of anti-apoptotic proteins, such as Bcl-2, and increasing the expression of pro-apoptotic proteins, such as Bax. mdpi.comresearchgate.net Additionally, β-ionone has been observed to increase the expression of cleaved caspase-3 in certain cancer cell lines, a key执行er of the apoptotic cascade. mdpi.com The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical in determining cell fate, and an imbalance can trigger apoptotic deregulation. frontiersin.orgnih.gov β-ionone's influence on these proteins suggests a mechanism by which it may exert anti-proliferative effects. mdpi.com Furthermore, β-ionone has been found to sensitize cells to TRAIL-induced apoptosis, potentially by increasing the binding of transcription factor Sp1 to the DR5 promoter site and decreasing the expression of anti-apoptotic proteins. mdpi.comresearchgate.net

Note: Specific data tables detailing the quantitative changes in pro-apoptotic and anti-apoptotic protein expression induced by this compound were not found in the consulted literature. The findings above primarily relate to beta-ionone.

Influence on MAPK (e.g., ERK1/2, p38, JNK) and PI3K-AKT Pathways

Ionones, particularly β-ionone, have been shown to influence key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphoinositide 3-Kinase (PI3K)-AKT pathway. These pathways are crucial regulators of various cellular processes, including proliferation, survival, and apoptosis. mdpi.comacs.org Studies indicate that β-ionone can affect the phosphorylation status of members of the MAPK family, including ERK1/2, p38, and JNK. mdpi.comresearchgate.net For instance, β-ionone has been reported to inhibit the phosphorylation of ERK, p38, and JNK, which are important in regulating the release of pro-inflammatory mediators. mdpi.comresearchgate.net Conversely, other research suggests β-ionone may exert anti-proliferative effects by phosphorylating p38 and JNK. mdpi.com The PI3K-AKT pathway is also implicated in the cellular effects of β-ionone, being involved in cell proliferation, survival, and signaling. mdpi.comfrontiersin.org Some studies propose that the apoptosis-inducing effects of β-ionone might be mediated via the MAPK or PI3K-AKT pathways. mdpi.com Activation of the olfactory receptor OR51E2 by β-ionone has been linked to the activation of pathways involving MAPKs, such as p38 MAPK and JNK, and protein kinase B (AKT).

Note: Specific data tables illustrating the precise influence of this compound on the phosphorylation or activity levels of proteins within the MAPK and PI3K-AKT pathways were not available in the consulted literature. The information presented is primarily based on studies of beta-ionone.

Inhibition of NF-κB Activity and Inflammatory Mediators

Research on the anti-inflammatory properties of ionones, mainly β-ionone and 3-hydroxy-β-ionone, highlights their ability to inhibit the activity of Nuclear Factor-kappa B (NF-κB) and the release of inflammatory mediators. mdpi.comdntb.gov.uamdpi.comnih.gov NF-κB is a key transcription factor involved in the regulation of inflammatory responses. mdpi.comnih.gov Studies have demonstrated that β-ionone can attenuate the release of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-α (TNF-α) in LPS-induced cells. mdpi.comdntb.gov.ua This effect is associated with the inhibition of the protein and mRNA expression of inducible NO synthesis (iNOS), cyclooxygenase-2 (COX-2), and TNF-α. mdpi.com The mechanism involves the regulation of NF-κB activity, with β-ionone shown to decrease the DNA-binding activity of NF-κB, potentially by affecting Akt activity. mdpi.comresearchgate.net Furthermore, 3-hydroxy-β-ionone has been shown to decrease the levels of pro-inflammatory mediators like IL-6, IL-8, and MCP-1 and inhibit the phosphorylation of IκB-α and NF-κB p65, thereby suppressing its nuclear translocation. mdpi.comnih.gov

Note: While the anti-inflammatory effects and NF-κB inhibition by other ionone isomers are documented, specific data tables detailing the impact of this compound on NF-κB activity and inflammatory mediators were not found in the consulted literature.

Regulation of Wnt/β-Catenin Pathway and Beta-Catenin Degradation

Studies, particularly focusing on β-ionone, have explored its regulatory effects on the Wnt/β-Catenin pathway. This pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in several diseases, including cancer. mdpi.commdpi.com Research indicates that β-ionone can inhibit the Wnt/β-Catenin pathway. researchgate.netnih.govimrpress.comnih.gov This inhibition is reported to occur through accelerating the ubiquitination and degradation of β-catenin. researchgate.netnih.govimrpress.comnih.gov β-catenin is a key component of the canonical Wnt pathway, and its degradation is tightly controlled by a destruction complex. mdpi.commdpi.comfrontiersin.org By promoting β-catenin degradation, β-ionone can suppress downstream signaling mediated by the Wnt/β-Catenin pathway. researchgate.netnih.govimrpress.comnih.gov This mechanism has been particularly investigated in the context of prostate cancer cells, where β-ionone treatment led to the downregulation of β-catenin. researchgate.netnih.gov

Note: Specific data tables demonstrating the direct impact of this compound on the Wnt/β-Catenin pathway components or β-catenin degradation were not identified in the consulted literature. The available research primarily pertains to beta-ionone.

Inhibition of Epithelial-Mesenchymal Transition (EMT) Processes

Epithelial-Mesenchymal Transition (EMT) is a biological process crucial for development but also involved in the progression and metastasis of various cancers. imrpress.com Research, primarily on β-ionone, suggests its potential to inhibit EMT processes. researchgate.netnih.govimrpress.com Studies in prostate cancer cells have shown that β-ionone treatment can significantly inhibit the EMT process. researchgate.netnih.govimrpress.com This inhibition is evidenced by changes in the expression of key EMT markers. For example, β-ionone treatment has been shown to increase the expression of E-cadherin (an epithelial marker) while downregulating the expression of N-cadherin and Vimentin (mesenchymal markers) in a concentration and time-dependent manner. imrpress.comresearchgate.net Furthermore, β-ionone was found to reverse EMT induced by TGF-β1. imrpress.comresearchgate.net The inhibitory effect of β-ionone on EMT is linked to its negative regulation of the Wnt/β-Catenin pathway, as discussed in the previous section. researchgate.netnih.gov

Note: Specific data tables detailing the effects of this compound on EMT markers or processes were not found in the consulted literature. The findings are based on studies of beta-ionone.

Modulation of Melanogenesis Pathways

Melanogenesis is the process of melanin production, which is responsible for pigmentation in the skin and other tissues. physiology.orgphysiology.org Research on the modulation of melanogenesis pathways by ionones has primarily focused on β-ionone. Studies have shown that β-ionone can influence melanin levels in melanocytes. mdpi.com While some research indicates that β-ionone increased melanin levels in melanocytes, this effect is reported to be mediated by the activation of the olfactory receptor OR51E2, leading to an increase in cAMP and activation of protein kinase A (PKA). mdpi.comresearchgate.net Conversely, other studies have explored the inhibitory effects of ionones on melanocyte proliferation. mdpi.com The regulation of melanogenesis is a complex process involving various enzymes, such as tyrosinase, and signaling pathways. physiology.orgphysiology.org

Note: Specific data tables or detailed mechanistic insights into how this compound directly modulates melanogenesis pathways were not identified in the consulted literature. The available information primarily concerns beta-ionone and its interaction with a specific olfactory receptor.

Chemosensory Science and Olfactory Perception of - -gamma-ionone

Enantiomeric Differences in Olfactory Response and Threshold

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a crucial role in olfactory perception. researchgate.netoup.com Enantiomers, the two forms of a chiral molecule, can interact differently with olfactory receptors, leading to distinct odor qualities and detection thresholds. cabidigitallibrary.orgresearchgate.netoup.com

Comparative Olfactory Evaluation of (+)- and (-)-gamma-Ionone

Studies have shown a notable difference in the olfactory evaluation of the enantiomers of gamma-Ionone, (+)-gamma-Ionone and this compound. researchgate.netleffingwell.com Olfactory evaluations of gamma-ionone isomers reveal significant differences between the two enantiomers in both fragrance response and detection threshold. researchgate.net

Specifically, (S)-(+)-gamma-Ionone is described as having a linear, very pleasant, floral, green, woody odor with a natural violet tonality, and is considered the more powerful and pleasant isomer. leffingwell.comleffingwell.com In contrast, (R)-(-)-gamma-Ionone is characterized by a weak green, fruity, pineapple-like odor with metallic aspects, and while slightly woody, its scent is quite different from the typical ionone odor. leffingwell.comleffingwell.com

Stereochemical Influence on Odor Intensity and Character

The absolute stereochemistry of chiral odorants like gamma-Ionone dramatically determines their fragrance properties, sometimes resulting in amazingly pronounced differences between the notes and odor thresholds of the isomers. researchgate.net The difference in odor between enantiomers is a clear indication that olfactory perception is a stereoselective process. oup.com While some enantiomeric pairs may have similar odors and thresholds, others exhibit significant differences in detection thresholds or even have one enantiomer that is odorless while the other is not. researchgate.net

For gamma-Ionone, the (S)-(+)-enantiomer is reported to be about 150 times more powerful than the (R)-(-)-enantiomer, possessing a very natural violet tonality. researchgate.net This highlights the significant impact of stereochemistry on both the character and intensity of the perceived odor.

Chiral Selectivity of Olfactory Receptors

The differing olfactory perceptions of enantiomers suggest the existence of olfactory receptors with chiral selectivity. researchgate.netescholarship.org Many olfactory receptors are specific to different enantiomers. researchgate.net Studies on other chiral odorants, such as alpha-ionone, have provided sensory evidence for olfactory receptors with opposite chiral selectivity, where subjects' relative sensitivities for the enantiomers diverged widely. researchgate.netescholarship.orgnih.gov This suggests that the discrimination of enantiomers may involve multiple receptor types with varying selectivity. nih.gov The precise mechanism by which olfactory receptors differentiate between enantiomers is an active area of research, but it is understood to involve specific interactions between the chiral odorant molecule and the binding site of the olfactory receptor. researchgate.net

Structure-Odor Relationships for gamma-Ionone and its Derivatives

The olfactory properties of gamma-Ionone and related compounds are intrinsically linked to their molecular structures. Variations in the carbon skeleton, the position and configuration of double bonds, and the presence of different functional groups can all influence how these molecules interact with olfactory receptors and, consequently, their perceived odor.

Impact of Molecular Structure Variations on Sensory Properties

The ionone family itself demonstrates how structural variations lead to different sensory profiles. Alpha-ionone, beta-ionone, and gamma-ionone are structural isomers with distinct odor characteristics. wikipedia.orgresearchgate.net While alpha- and beta-ionone are often associated with violet-like odors, they have different nuances, with beta-ionone possessing more fruity and woody characteristics and alpha-ionone having stronger floral notes. researchgate.net Gamma-ionone, as discussed, has its own unique olfactory profile, particularly with its enantiomers. leffingwell.comleffingwell.com

Further modifications to the ionone structure, such as hydrogenation or methylation, can also dramatically alter the sensory properties. For example, dihydro-gamma-ionone, a saturated derivative of gamma-Ionone, is described as having a warm, woody, earthy aroma with tobacco and ambergris facets, distinct from gamma-Ionone. thegoodscentscompany.comfragranceu.comleffingwell.comfraterworks.com Methyl ionone isomers, which are methylated derivatives of ionones, also exhibit a range of floral, woody, and powdery odors, with gamma-methyl ionone being particularly valued for its violet and orris-like nuances. pellwall.comscentspiracy.comscentspiracy.com Studies on the synthesis and olfactory evaluation of ionone derivatives have demonstrated that variations in molecular structure can significantly affect odor intensity and character.

Olfactory Thresholds of gamma-Ionone and Related Compounds

Olfactory threshold, the minimum concentration of a substance that can be detected by smell, is a key parameter in understanding the potency of an odorant. For chiral compounds, the olfactory thresholds of enantiomers can differ significantly. cabidigitallibrary.orgresearchgate.net

For gamma-Ionone, the olfactory threshold for (S)-(+)-gamma-Ionone is reported as 0.07 ppb in air, while the threshold for (R)-(-)-gamma-Ionone is significantly higher at 11 ppb in air. leffingwell.com This quantitative difference in threshold further supports the qualitative differences observed in their odor descriptions and the higher potency attributed to the (S)-(+)-enantiomer. leffingwell.comresearchgate.net

Comparisons with other ionones and related compounds also highlight the influence of structure on threshold. While specific threshold data for all derivatives were not consistently available across sources, research on bicyclic alpha- and gamma-ionone derivatives has shown that some synthetic analogues can have significantly lower odor thresholds than the corresponding parent ionones. nih.gov This suggests that specific structural features can lead to enhanced interaction with olfactory receptors, resulting in lower detection limits.

Data on the olfactory thresholds of gamma-Ionone enantiomers is presented in the table below:

| Compound | Stereochemistry | Odor Description | Odor Threshold (ppb in air) |

| gamma-Ionone | (R)-(-) | Weak green, fruity, pineapple-like with metallic aspects; slightly woody, ionone-type nuances also present. leffingwell.comleffingwell.com | 11 leffingwell.com |

| gamma-Ionone | (S)-(+) | Linear, very pleasant, floral, green, woody with a natural violet tonality; most powerful and pleasant isomer. leffingwell.comleffingwell.com | 0.07 leffingwell.com |

Further research into the structure-odor relationships and olfactory thresholds of a wider range of gamma-Ionone derivatives is crucial for a comprehensive understanding of how subtle changes in molecular architecture translate into diverse olfactory perceptions.

Computational Modeling of Olfactory Receptor Binding Sites

Computational modeling plays a crucial role in understanding how odorant molecules, such as this compound, interact with olfactory receptors at an atomic level nih.gov. This in silico approach helps predict binding conformations and affinities, providing insights into the molecular basis of odor recognition, especially given the limited number of experimentally determined OR structures nih.govresearchgate.net.

3D Arrangement of Molecular Features Relevant to Receptor Interaction

The three-dimensional arrangement of molecular features in this compound is critical for its interaction with olfactory receptors. Studies utilizing computational modeling, such as B3LYP/6-31G(d) methods, have aimed to define the spatial arrangement of structural features relevant to the binding of ionones to olfactory G-protein coupled receptors (GPCRs) researchgate.netresearchgate.netnih.gov. These studies suggest that a nearly identical spatial orientation of key hydrophobic and polar moieties across different violet-smelling compounds, including gamma-ionone derivatives, is important for triggering a similar receptor response researchgate.netnih.gov. Specifically, research involving conformationally constrained analogues of gamma-ionone has indicated that a synperiplanar orientation of a specific alkyl substituent (C(13)) and the lateral chain is a favorable geometry for fitting within the OR cavity researchgate.net. Hydrophobic interactions of alkyl substituents with ORs are also considered influential in the chemoreception of ionones researchgate.net.

Identification and Modeling of Complementary Binding Sites on OR Proteins

Identifying and modeling the complementary binding sites on OR proteins that interact with this compound is a key aspect of computational studies. Olfactory receptors are GPCRs containing seven transmembrane (7TM) domains, with functionally important residues located on transmembrane helices 2-7 google.comnih.gov. Due to the scarcity of high-resolution 3D structures for ORs, models of ligand binding sites are often proposed based on sequence comparisons, functional studies of mutant ORs, and comparisons with known GPCR structures oup.com. Computational docking studies aim to predict how odorant molecules fit into the binding pocket within the 7TM domain of the receptor google.comnih.gov. Research suggests that tight packing interactions between an odorant and an olfactory receptor can control odorant selectivity biorxiv.org. Studies on ionone interactions with ORs are contributing to efforts to identify and model these complementary binding sites on the alpha-helical domains of ionone receptor proteins researchgate.netnih.gov.

Comparative Chemosensory Profiles of Ionone Isomers

The ionone family includes several isomers, such as alpha-ionone, beta-ionone, and gamma-ionone, which exhibit distinct chemosensory profiles wikipedia.orgmdpi.comnih.gov. These differences in odor quality and intensity are attributed to variations in their chemical structures, including the position and geometry of double bonds and the stereochemistry bris.ac.uktandfonline.com.

Comparative olfactory evaluations of ionone isomers, including the enantiomers of gamma-ionone, highlight significant differences in fragrance response and detection thresholds researchgate.net. For instance, (R)-(-)-gamma-Ionone is described as having a weak green, fruity, pineapple-like odor with metallic aspects, deviating from the typical ionone scent, although slight woody, ionone-type nuances are present leffingwell.com. Its odor threshold is reported as 11 ppb in air leffingwell.com. In contrast, (S)-(+)-gamma-Ionone is characterized by a linear, very pleasant, floral, green, woody odor with a natural violet tonality, and is considered the most powerful and pleasant isomer leffingwell.com.

Studies comparing different ionone isomers and related compounds have shown that small structural changes can lead to drastic changes in odor quality bris.ac.uk. For example, transposition of a double bond in beta-ionone altered its odor from a typical violet character to a complex scent with fruity, camphoraceous, and green tonalities bris.ac.uk. Similarly, differences in the double bond position and geometric isomerism have been found to significantly affect the odor of related compounds tandfonline.com. The presence of specific functional groups and their molecular environment also play a determining role in the strength and character of odorants bris.ac.uk.

Data on the comparative olfactory profiles of ionone isomers often includes descriptions of odor quality, intensity, and detection thresholds. While specific quantitative data for a comprehensive range of isomers and their interactions with identified human olfactory receptors is still an active area of research, the qualitative descriptions and threshold values provide valuable comparative insights.

Structure-activity Relationships and Research on Analogues

Biological Activity of gamma-Ionone Derivatives and Analogues

Research indicates that ionone derivatives, including those structurally related to gamma-ionone, exhibit a range of biological activities. These have been reported to include anticancer, anti-inflammatory, and antimicrobial effects. mdpi.com However, comprehensive structure-activity relationships for these effects remain an area of ongoing investigation. mdpi.com

Specific gamma-ionone derivatives have been explored for their biological potential. For instance, gamma-ionylideneacetic acid derivatives, such as phellinulins A-C isolated from the mycelium of Phellinus linteus, have demonstrated notable inhibitory effects on activated rat hepatic stellate cells, suggesting potential in the context of hepatic fibrosis. mdpi.com

Furthermore, studies on sesquiterpene lactones, a class of compounds related to apocarotenoids, provide context for the potential bioactivities of gamma-ionone analogues. Certain xanthanolide derivatives, which are sesquiterpene lactones, have been investigated as inhibitors of protein farnesyltransferase (PFTase). tandfonline.com This enzyme is considered a potential target for cancer treatment. tandfonline.com

Enzymatic modifications of ionones and damascones by fungal peroxygenases have also been observed, leading to the formation of oxygenated products such as hydroxylated and keto derivatives. acs.org While the specific biological activities of these gamma-ionone oxygenation products require further detailed study, such biotransformation pathways can influence the spectrum of active compounds present.

Comparative Studies with Alpha-Ionone and Beta-Ionone

The ionones, including alpha-ionone, beta-ionone, and gamma-ionone, are closely related isomers that differ in the position of the double bond within the cyclohexene ring. These structural variations lead to distinct biological properties, particularly in terms of olfaction. wikipedia.orgatamanchemicals.com

Comparative studies have highlighted significant differences in the olfactory perception thresholds and qualities among the ionone isomers. For example, (S)-(+)-gamma-ionone is reported to be the most powerful and pleasant isomer among the ionones, possessing a very natural violet tonality and an olfactory potency approximately 150 times greater than its (R)-enantiomer. nih.govmdpi.com This contrasts with the olfactory profiles of alpha-ionone, often described with floral-violet nuances and used in various fragrance accords including rose, woody, and amber fishersci.fi, and beta-ionone, a key contributor to the aroma of roses despite its low concentration and also used in perfumery wikipedia.orgfishersci.be. The combination of alpha and beta ionone is characteristic of the scent of violets. wikipedia.orgatamanchemicals.comfishersci.be

Beyond olfaction, comparative studies on the metabolism of ionone isomers provide insights into potential differences in their biological processing. For instance, studies on the hydroxylation of alpha and beta ionone by Streptomyces strains have shown regio- and stereoselective conversion to hydroxylated derivatives, indicating that enzymatic pathways can differentiate between these isomers. nih.gov

Development of Conformationally Constrained Analogues for Receptor Studies

To better understand the precise spatial requirements for the interaction of ionones with their biological targets, particularly olfactory G-protein coupled receptors (ORs), conformationally constrained analogues have been synthesized and studied. nih.govresearchgate.netresearchgate.netmolaid.commolaid.com

Bicyclic compounds, designed as conformationally constrained 13-alkyl-substituted analogues of monocyclic alpha- and gamma-ionones, have been developed. nih.govresearchgate.netresearchgate.netmolaid.commolaid.com These analogues help to probe the preferred three-dimensional arrangement of molecular features relevant to receptor binding and the resulting olfactory perception. nih.govresearchgate.net

Modeling studies, such as B3LYP/6-31G(d) calculations, have been employed to identify these constrained structures and to analyze the spatial orientation of key hydrophobic and polar moieties. nih.govresearchgate.netresearchgate.netmolaid.commolaid.com Olfactory evaluation of these synthetic analogues has shown that some, like a specific bicyclic gamma-ionone analogue (compound 9 in one study), can exhibit significantly lower odor thresholds than their parent ionones, suggesting a potentially tighter binding to olfactory receptors. nih.govresearchgate.netmolaid.commolaid.com

Research in this area aims to identify and model the complementary binding sites on ionone olfactory receptor proteins, providing a deeper understanding of the molecular basis of odor perception for this class of compounds. nih.govresearchgate.net

Relationship to Other Apocarotenoids (e.g., Damascones, Dihydroionones)

Ionones belong to a broader family of compounds known as rose ketones, which are derived from the oxidative degradation of carotenoids and are thus classified as apocarotenoids. wikipedia.orgatamanchemicals.comwikipedia.orgresearchgate.net Other prominent members of the rose ketones include damascones and damascenones. wikipedia.orgatamanchemicals.comwikipedia.orginchem.org

Structurally, ionones and damascones share similarities but differ in the position of the carbonyl group relative to the cyclohexene ring. In ionones, the carbonyl group is typically located gamma to the ring, while in damascones, it is positioned alpha to the ring. inchem.orgindustrialchemicals.gov.au This structural difference contributes to their distinct olfactory characteristics and potentially other biological activities.

Another related class of apocarotenoids are the dihydroionones, which are saturated analogues of ionones. These include dihydro-alpha-ionone, dihydro-beta-ionone, and dihydro-gamma-ionone. perflavory.comthegoodscentscompany.comthegoodscentscompany.comfragranceu.comgoogle.com Dihydro-gamma-ionone, for instance, is a constituent of ambergris and possesses a warm, woody, earthy aroma, distinct from the sweet, floral, woody note of dihydro-alpha-ionone. google.com

Interestingly, comparative studies on the olfactory perception of enantiomers have revealed contrasting trends between gamma-ionone and dihydro-gamma-ionone. While the (S)-(+)-isomer of gamma-ionone has a significantly lower perception threshold than its (R)-(-)-antipode, the non-natural (R)-(-)-isomer of dihydro-gamma-ionone shows a lower perception threshold compared to the natural (S)-(+)-isomer. nih.gov This highlights how subtle changes in saturation can impact the interaction with olfactory receptors.

The study of gamma-ionone in the context of other apocarotenoids like damascones and dihydroionones is crucial for understanding the full scope of their biological roles and for developing new compounds with desired properties.

Advanced Research Methodologies in - -gamma-ionone Studies

Spectroscopic and Chromatographic Techniques for Compound Characterization

Spectroscopic and chromatographic techniques are fundamental for the identification, characterization, and purity assessment of (-)-gamma-Ionone. These methods allow researchers to confirm the structure, determine the composition of samples, and quantify the amount of the compound present. The structures of newly synthesized compounds, including ionone derivatives, are typically elucidated using a combination of techniques such as 1H and 13C NMR, GC-MS, and IR spectrometry. researchgate.netepa.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the connectivity of atoms and the functional groups present in the molecule. Both 1D (¹H and ¹³C NMR) and 2D NMR experiments (such as gCOSY, gHSQC, gHMBC, and NOESY) are employed to achieve a complete assignment of the chemical shifts and correlations, enabling the full structural elucidation of ionones and their derivatives. researchgate.netscielo.org.mxmdpi.com High-resolution NMR of liquid samples is used to define the chemical structure of isolated compounds or compounds in complex mixtures. mdpi.com NMR spectroscopy has also been used to study the interactions between proteins, such as beta-lactoglobulin, and flavor compounds like beta-ionone and gamma-decalactone, providing information on binding sites and conformational changes. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

GC-MS is a widely used technique for separating and identifying different components within a sample, as well as assessing their purity. In the study of this compound, GC separates the compound from other substances based on their volatility and interaction with the stationary phase, while MS provides a mass spectrum that acts as a fingerprint for identification. GC-MS analysis is routinely used to verify the purity and identity of synthesized or isolated gamma-ionone. researchgate.netepa.gov Characteristic retention times are observed for gamma-ionone in GC analysis, and mass spectra provide fragmentation patterns that aid in its identification. nih.govhmdb.ca GC-MS is also used in the analysis of aroma components in various matrices, where ionones might be present. lcms.cz

Infrared (IR) Spectrometry for Functional Group Analysis